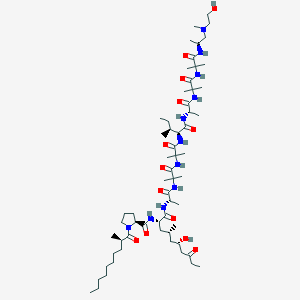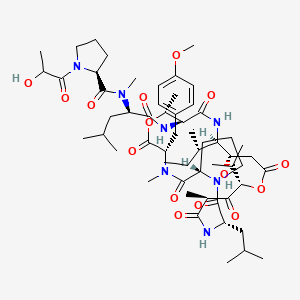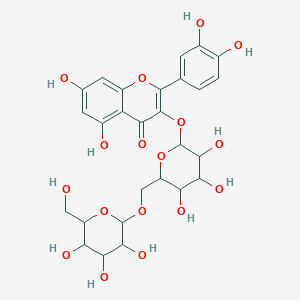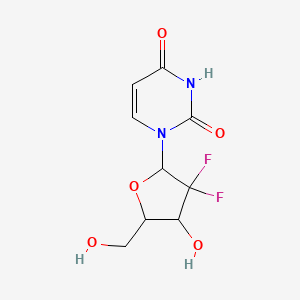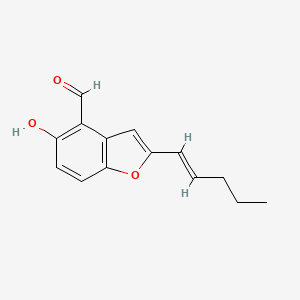
Pyrenulafuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrenulafuran is a natural product found in Pyrenula with data available.
Wissenschaftliche Forschungsanwendungen
Pyrene-Functionalized Oligonucleotides and Locked Nucleic Acids (LNAs)
Pyrene-functionalized oligonucleotides (PFOs) and Locked Nucleic Acids (LNAs) are utilized in various scientific domains due to the unique properties of pyrenes. These compounds serve as powerful tools in fundamental research, diagnostics, and nanotechnology. The distinct features of pyrenes include their role as polarity-sensitive fluorophores, excimer-generating units, aromatic stacking moieties, and nucleic acid duplex intercalators. This makes PFOs and LNAs versatile for detecting DNA/RNA targets, discriminating single nucleotide polymorphisms (SNPs), and constructing π-arrays on nucleic acid scaffolds. Pyrene-functionalized LNAs, in particular, exhibit promising properties like high fluorescence quantum yields and the capacity to recognize mixed-sequence double-stranded DNA (Østergaard & Hrdlicka, 2011).
Supramolecular Constructs Based on Pyrene-Modified Oligonucleotides
Pyrene-modified oligonucleotides are central to the development of functional nucleic acid-based constructs due to their unique fluorescent properties and intercalating capabilities. These properties are leveraged to create sensitive fluorescent probes for nucleic acid detection, biosensors based on aptamers, agents for binding double-stranded DNAs, and components for supramolecular complexes. The design of pyrene-modified oligonucleotides significantly influences their properties, highlighting the importance of structure-function relationships. These constructs hold potential for applications in biomolecular studies, diagnostics, and nanotechnology (Krasheninina et al., 2017).
Pyrene in Protein Structure and Conformation Studies
Pyrene's unique spectral features make it an invaluable probe for investigating protein structures and conformational changes. When covalently attached to protein side chains, pyrene's fluorescence provides detailed insights into the protein's microenvironment and spatial proximity of other pyrene molecules. This allows for monitoring of protein conformation, folding, unfolding, and interactions with other proteins, lipids, and membranes, at physiologically relevant concentrations (Bains et al., 2011).
Pyrene-Modified Metal Organic Frameworks (MOFs)
Pyrene-based ligands are integral to the synthesis of metal-organic frameworks (MOFs) due to pyrene's distinctive optical and electronic properties. Pyrene-based MOFs have shown promise in various applications such as luminescence, photocatalysis, adsorption, separation, heterogeneous catalysis, electrochemical applications, and biomedical applications. The development, synthesis, and post-synthetic modifications of pyrene-based MOFs are crucial for advancing these applications (Kinik et al., 2021).
Pyrene-Labelled Lipids in Membrane Biophysics and Cell Biology
Pyrene-labelled lipids are frequently used in membrane biophysics and cell biology due to their long excited state lifetime and concentration-dependent excimer formation. These lipids, well-suited for studying phenomena like lateral diffusion, lipid movement, and membrane organization, also aid in determining protein-membrane interactions, lipid conformation, and lipolytic enzyme activity. Pyrene lipids are also valuable in cell biology for lipid trafficking, metabolism studies, and membrane property mapping, although they require UV-excitation and are relatively large in size (Somerharju, 2002).
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
5-hydroxy-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-2-3-4-5-10-8-11-12(9-15)13(16)6-7-14(11)17-10/h4-9,16H,2-3H2,1H3/b5-4+ |
InChI-Schlüssel |
YBEKEVJDAKBMRA-SNAWJCMRSA-N |
Isomerische SMILES |
CCC/C=C/C1=CC2=C(O1)C=CC(=C2C=O)O |
SMILES |
CCCC=CC1=CC2=C(O1)C=CC(=C2C=O)O |
Kanonische SMILES |
CCCC=CC1=CC2=C(O1)C=CC(=C2C=O)O |
Synonyme |
pyrenulafuran |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





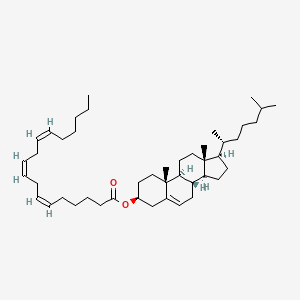
![(1R,8S,10S)-8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione](/img/structure/B1252674.png)





